2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone derivatives with chloroacetic acid, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of dihydroquinolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating infections and cancer.
Industry: As an intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinone: A parent compound with similar structural features.
Chloroquinolinone: A derivative with chlorine substituents.
Aminoquinolinone: A derivative with amino substituents.
Uniqueness
2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- is unique due to the presence of both amino and dichloro substituents, which can significantly influence its chemical reactivity and biological activity compared to other quinolinone derivatives.
Properties
CAS No. |
61548-56-9 |
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Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
3-amino-6,7-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-5-1-4-2-7(12)9(14)13-8(4)3-6(5)11/h1,3,7H,2,12H2,(H,13,14) |
InChI Key |
LAZPFXNSXNPHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC(=C(C=C21)Cl)Cl)N |
Origin of Product |
United States |
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